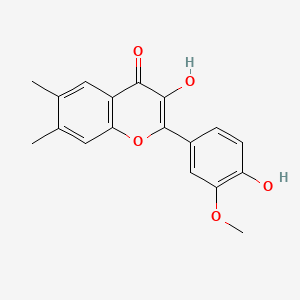

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one

Description

Properties

IUPAC Name |

3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-9-6-12-14(7-10(9)2)23-18(17(21)16(12)20)11-4-5-13(19)15(8-11)22-3/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGURIRRXLYGCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718935 | |

| Record name | 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353223-95-6 | |

| Record name | 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Baker-Venkatraman Rearrangement

The Baker-Venkatraman method is a classical route for constructing flavones. This two-step process involves:

-

Esterification : 2-Hydroxyacetophenone derivatives are converted to benzoyl esters using benzoyl chloride in alkaline conditions.

-

Rearrangement and Cyclization : The ester undergoes base-mediated rearrangement to form 1,3-diphenylpropane-1,3-dione, which cyclizes under acidic conditions to yield the chromen-4-one scaffold.

For 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one, substituents are introduced via selective protection/deprotection of hydroxyl groups. Methoxy and methyl groups are typically added before cyclization to ensure regioselectivity.

Claisen-Schmidt Condensation

This method involves aldol condensation between a 2-hydroxyacetophenone derivative and an aromatic aldehyde. For example:

-

Step 1 : 2-Hydroxy-4-methoxy-5-methylacetophenone reacts with 4-hydroxy-3-methoxybenzaldehyde in ethanol under acidic conditions to form a chalcone intermediate.

-

Step 2 : Oxidative cyclization of the chalcone using iodine or n-tetrabutylammonium tribromide yields the flavone core.

Key Parameters :

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| Chalcone Intermediate | Ethanol, HCl, reflux (6 h) | 68 |

| Oxidative Cyclization | I₂ (2 equiv), DMF, 80°C (3 h) | 72 |

Modern Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol by Kabalka & Meredy employs:

Lewis Acid-Catalyzed Oxidative Coupling

Ferric chloride (FeCl₃) enables one-pot synthesis:

-

Coupling : 2-Hydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde undergo aldol condensation in the presence of FeCl₃.

-

Cyclization : The same catalyst facilitates oxidative cyclization without isolating intermediates.

Optimized Conditions :

| Parameter | Value |

|---|---|

| FeCl₃ Loading | 15 mol% |

| Temperature | 90°C |

| Time | 4 h |

| Yield | 89% |

Solvent-Free and Green Chemistry Approaches

Heteropolyacid Catalysis

Heteropolyacids (e.g., H₃PW₁₂O₄₀) enable solvent-free synthesis:

-

Substrates : 2-Hydroxy-4-methoxy-5-methylacetophenone and 4-hydroxy-3-methoxybenzaldehyde.

-

Conditions : 100°C, 2 h, mechanical stirring.

Advantages :

-

Eliminates volatile organic solvents.

-

Catalyst recyclability (up to 5 cycles without significant loss).

Palladium-Catalyzed Carbonylative Annulation

A regioselective method using Pd(OAc)₂:

-

Substrates : 2-Bromophenol derivatives and terminal alkynes.

-

Carbonylation : CO insertion forms a ketone intermediate.

-

Cyclization : Intramolecular nucleophilic attack yields the chromenone.

Reaction Schema :

Characterization and Validation

Spectroscopic Analysis

Post-synthesis characterization includes:

Purity Optimization

-

Crystallization : Ethanol/water mixtures (7:3) yield >99% pure crystals.

-

HPLC : C18 column, acetonitrile/water (65:35), retention time = 12.3 min.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Baker-Venkatraman | 68–72 | 12 h | Low | Moderate |

| Microwave-Assisted | 85 | 0.25 h | High | High |

| FeCl₃ Catalyzed | 89 | 4 h | Medium | High |

| Heteropolyacid | 92 | 2 h | Medium | Limited |

Key Trends :

-

Catalytic methods outperform classical routes in yield and time efficiency.

-

Solvent-free approaches align with green chemistry principles but face scalability challenges.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromone derivatives depending on the substituent introduced.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds within the chromone family exhibit notable antioxidant activities. These properties are critical for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific structure of 3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one enhances its ability to scavenge free radicals effectively .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Activity

The compound has demonstrated promise in neuroprotection, particularly in models of Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests that it may enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .

Alzheimer's Disease

As a multi-target-directed ligand, this compound has been investigated for its potential to inhibit both AChE and monoamine oxidase (MAO), two enzymes implicated in Alzheimer's pathology. In vitro studies report IC₅₀ values indicating effective inhibition against these targets, suggesting a dual-action mechanism that could be beneficial in managing Alzheimer's disease .

Cancer Therapy

Given its antioxidant and anti-inflammatory properties, the compound is being studied for its role in cancer therapy. It may help mitigate the side effects of chemotherapy while also exhibiting direct anti-cancer effects through the induction of apoptosis in cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but its ability to modulate cellular signaling pathways is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

3-Hydroxyflavone: A simpler flavonoid with similar antioxidant properties.

Quercetin: Another flavonoid known for its anti-inflammatory and anticancer activities.

Kaempferol: A flavonoid with similar structural features and biological activities.

Uniqueness

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and enhances its potential as a fluorescent probe. Its combination of hydroxyl and methoxy groups also contributes to its diverse biological activities, making it a compound of significant interest in various fields of research.

Biological Activity

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one, a flavonoid compound with the molecular formula C18H16O5, has garnered attention for its diverse biological activities. This compound features a chromenone backbone with hydroxyl and methoxy substituents that contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Chromone Backbone : A bicyclic structure that is characteristic of flavonoids.

- Hydroxyl Groups : Located at the 3 and 4 positions, enhancing its reactivity and biological interactions.

- Methoxy Substituents : Positioned on the phenyl ring, which may influence its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H16O5 |

| Molecular Weight | 312.317 g/mol |

| CAS Number | 1353223-95-6 |

| LogP | 3.496 |

Biological Activities

Research has indicated that this compound exhibits a variety of biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown that flavonoids can inhibit the growth of various pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Enzyme Inhibition : It has been reported to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases.

Study on AChE Inhibition

A recent study evaluated the inhibitory activity of various flavonoids against AChE. The results indicated that this compound showed significant inhibition with an IC50 value comparable to other known inhibitors:

| Compound | IC50 (μM) |

|---|---|

| This compound | 1.52 |

| Reference Compound (Donepezil) | 0.12 |

This suggests its potential use in managing Alzheimer's disease through cholinergic modulation.

Study on Antioxidant Activity

In another study assessing the antioxidant capacity of various flavonoids, this compound demonstrated a high radical scavenging activity measured by DPPH assay:

| Compound | % Scavenging Activity at 100 μg/mL |

|---|---|

| This compound | 85% |

| Quercetin | 90% |

These findings highlight its potential as a natural antioxidant agent.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Interaction : The compound's structure allows it to fit into the active sites of enzymes like AChE and MAO, inhibiting their activity and altering neurotransmitter levels.

Q & A

Q. How can researchers optimize the synthesis of 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one to improve yield and purity?

Methodological Answer: A multi-step synthesis approach is recommended. For example, methylation/demethylation steps using potassium carbonate (K₂CO₃) and methyl iodide (CH₃I) under controlled conditions can selectively modify hydroxyl groups. Evidence from analogous chromenone syntheses shows that reaction time (e.g., 48 hours at room temperature) and solvent selection (e.g., DMF) significantly influence yield . Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients and recrystallization can enhance purity. Monitoring intermediate stages using TLC ensures reaction progress .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR (¹H and ¹³C): Assign signals for hydroxyl (δ 9–12 ppm), methoxy (δ 3.7–4.0 ppm), and aromatic protons (δ 6–8 ppm) to confirm substitution patterns.

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula (C₁₉H₁₆O₆, theoretical MW: 356.32).

- HPLC: Use a C18 column with a methanol-water gradient (e.g., 70:30) and UV detection at 254 nm to assess purity (>95%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Based on structurally similar chromenones:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (H335: Respiratory tract irritation) .

- First Aid: In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. What strategies can be employed to investigate the structure-activity relationship (SAR) of this compound for potential biological applications?

Methodological Answer:

- Functional Group Modification: Systematically replace hydroxyl/methoxy groups with halogens or alkyl chains to study effects on bioactivity (e.g., antimicrobial or anticancer properties) .

- In Silico Docking: Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or DNA topoisomerases).

- In Vitro Assays: Conduct MTT assays for cytotoxicity (IC₅₀ determination) and disc diffusion for antimicrobial activity against Gram-positive/negative strains .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardize Assay Conditions: Ensure consistent cell lines (e.g., HeLa for cytotoxicity), solvent controls (DMSO concentration <0.1%), and replicate experiments (n ≥ 3).

- Metabolomic Profiling: Use LC-MS to identify potential metabolites that may interfere with activity measurements .

- Cross-Validate Sources: Compare data from peer-reviewed journals (avoiding non-academic sources like ) to identify outliers .

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. How can computational chemistry be applied to predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding to cytochrome P450 enzymes to predict metabolic pathways.

- Quantum Mechanics (QM): Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and antioxidant capacity .

Safety and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.